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molecular formula C11H10O4 B8779760 Methyl 4-methoxybenzofuran-2-carboxylate

Methyl 4-methoxybenzofuran-2-carboxylate

Cat. No. B8779760
M. Wt: 206.19 g/mol
InChI Key: XZVLNDRTNJDQHS-UHFFFAOYSA-N
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Patent
US07368572B2

Procedure details

Sodium hydride (32.5 mg, 1.35 mmol) was added to a solution of methyl 4-hydroxy-benzofuran-2-ylcarboxylate (240 mg, 1.25 mmol) in DMF (5 ml). After stirring for 10 min methyl iodide (888 mg, 6.25 mmol) was added and stirring was continued for an additional 1 h. The reaction was carefully quenched with water (30 ml) and diluted with ethyl acetate (50 ml). The separated organic layer was washed with 0.5M aqueous HCl, saturated aqueous sodium bicarbonate solution (50 ml), dried over sodium sulfate, and concentrated in vacuo to give pure methyl 4-methoxy-benzofuran-2-ylcarboxylate (257 mg, 1.25 mmol) as a white solid.
Quantity
32.5 mg
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
888 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[C:9]2[CH:10]=[C:11]([C:13]([O:15][CH3:16])=[O:14])[O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1.[CH3:17]I>CN(C=O)C>[CH3:17][O:3][C:4]1[C:9]2[CH:10]=[C:11]([C:13]([O:15][CH3:16])=[O:14])[O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
32.5 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
240 mg
Type
reactant
Smiles
OC1=CC=CC2=C1C=C(O2)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
888 mg
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched with water (30 ml)
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (50 ml)
WASH
Type
WASH
Details
The separated organic layer was washed with 0.5M aqueous HCl, saturated aqueous sodium bicarbonate solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=CC2=C1C=C(O2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.25 mmol
AMOUNT: MASS 257 mg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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